![molecular formula C10H18OSi B14644321 Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- CAS No. 54781-27-0](/img/structure/B14644321.png)
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- is a chemical compound with the molecular formula C10H18Si. It is a silane derivative that features a trimethylsilyl group attached to a 5-methyl-1,5-cyclohexadien-1-yloxy moiety. This compound is of interest in various fields of research due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Precursor+(CH3)3SiCl→Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-+HCl
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient mixing and reaction control .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for enhanced stability and reactivity.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, while the cyclohexadienyl moiety can participate in π-π interactions and other non-covalent interactions. These properties make it a versatile compound for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane derivative with the formula (CH3)3SiH.
Trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]silane: A structurally similar compound with different substituents on the cyclohexadienyl ring.
Uniqueness
Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]- is unique due to the presence of the 5-methyl-1,5-cyclohexadien-1-yloxy moiety, which imparts distinct reactivity and stability compared to other silane derivatives .
Eigenschaften
CAS-Nummer |
54781-27-0 |
|---|---|
Molekularformel |
C10H18OSi |
Molekulargewicht |
182.33 g/mol |
IUPAC-Name |
trimethyl-(5-methylcyclohexa-1,5-dien-1-yl)oxysilane |
InChI |
InChI=1S/C10H18OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
WCSPKZHTHUIMNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CCC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



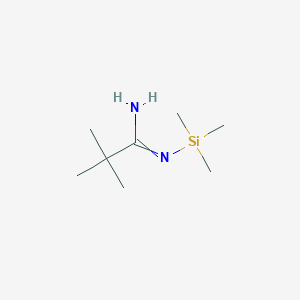
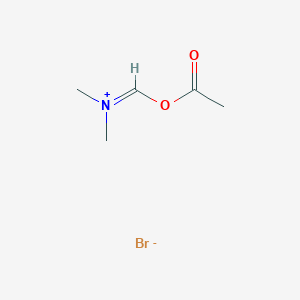
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
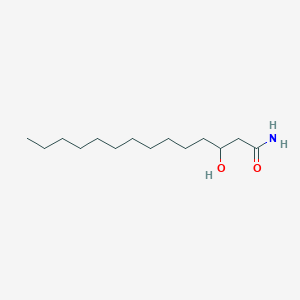

![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
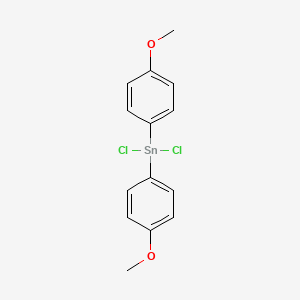
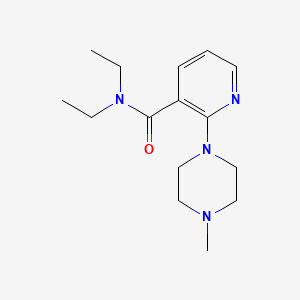
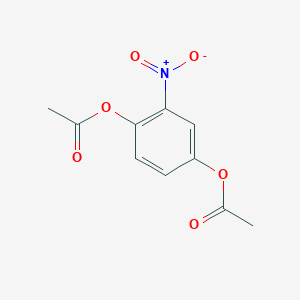
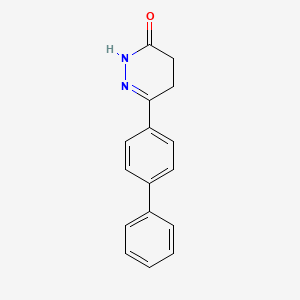
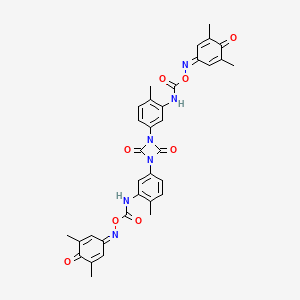
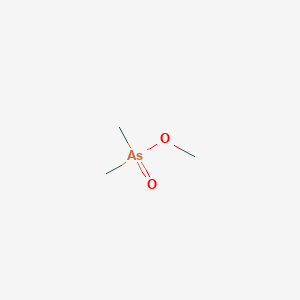
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
